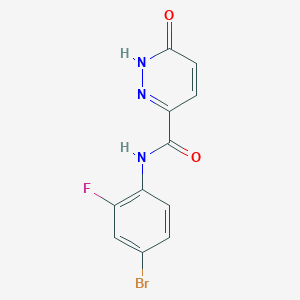

![molecular formula C16H13ClO4S B2498171 4-[(E)-3-(4-氯苯基)-3-氧代-1-丙烯基]苯基甲磺酸酯 CAS No. 331460-66-3](/img/structure/B2498171.png)

4-[(E)-3-(4-氯苯基)-3-氧代-1-丙烯基]苯基甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate involves reactions that yield its characteristic molecular structure. Notable processes include the methanesulfonic acid-catalyzed reactions and Friedel–Crafts-type alkylation, which are essential for constructing the compound's framework. These methods demonstrate the compound's complexity and the sophisticated techniques required for its synthesis (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate has been elucidated through various spectroscopic and crystallographic studies. Single crystal X-ray crystallography has confirmed the structure of related compounds, shedding light on the spatial arrangement and bond lengths critical to understanding the compound's reactivity and interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactions of 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate are diverse, with its reactivity being influenced by its unique molecular structure. Studies on sulfonation and sulfation reactions reveal the compound's ability to undergo transformation under specific conditions, further highlighting its chemical versatility. Transsulfonation reactions, in particular, demonstrate its reactivity and the potential for creating a variety of derivatives (Goossens et al., 1988).

Physical Properties Analysis

The physical properties of 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular arrangement and interactions within the crystal lattice, as demonstrated in structural studies (Binkowska et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to participate in a range of chemical reactions, underline the compound's utility in synthetic chemistry. The studies on its reactivity with malondialdehyde and 4-hydroxyalkenals, for instance, provide insights into its potential applications in understanding lipid peroxidation and other biological processes (Gerard-Monnier et al., 1998).

科学研究应用

环境污染物识别

- 最近在环境生物样本中,包括人类乳汁中,发现了化合物三(4-氯苯基)甲烷及其代谢物,这些化合物被确认为新发现的有机氯污染物。这些化合物的来源与环境中的TCPM和DDT有关,表明该化合物在环境污染物研究中的相关性以及在各种生物样本中的全球存在 (Buser, 1995)。

废水处理和降解研究

- 开发了过硫酸盐(PS)和草酸(OA)与异质Fenton样(HFL)系统的新组合,用于降解合成废水中的4-氯酚(4-CP)。研究揭示了显著的协同效应和高降解效率,展示了该化合物在废水处理技术中的实用性以及对氯化有机污染物的环境修复潜力 (Hadi et al., 2020)。

植物运输研究

- 关于2,4-二氯苯基甲烷磺酸盐在植物中的运动研究表明,该化合物可以被植物根系的一部分吸收,并分布到植物的其他部分。这表明了它在农业研究和植物营养相互作用理解中的潜在相关性 (Rader, Burton, & Mcbeth, 1970)。

光催化降解研究

- 该化合物被用于研究光催化降解甲基蓝等染料,为光催化降解机制提供了见解,并在处理染料污染水中的潜在应用 (Sahoo & Gupta, 2015)。

分析化学和材料科学

- 研究了该化合物的衍生物,如氯酚,在环境水样中的吸附和分析,使用了磁性固相萃取(MSPE)。这展示了它在开发环境监测的分析方法和用于化学分析新材料的重要性 (Liu et al., 2011)。

化学氧化研究

- 该化合物参与了关于室温下酚类化合物硫酸根途径降解的研究,揭示了各种中间体的形成以及参数如氯离子对有机化合物转化的影响。这突显了它在理解化学氧化过程和环境化学中的作用 (Anipsitakis, Dionysiou, & Gonzalez, 2006)。

属性

IUPAC Name |

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO4S/c1-22(19,20)21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUSDGOAVOQQPU-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)